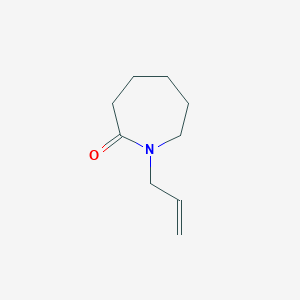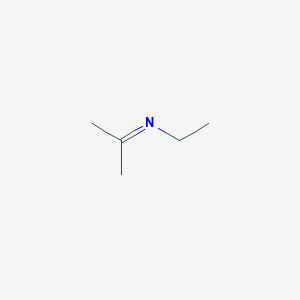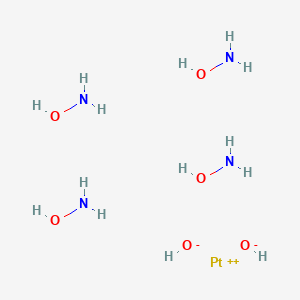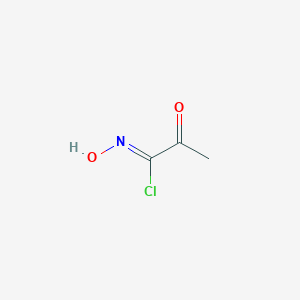![molecular formula C12H15BrO2 B097501 2-[(4-Bromophenyl)methoxy]oxane CAS No. 17100-68-4](/img/structure/B97501.png)
2-[(4-Bromophenyl)methoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)methoxy]oxane, also known as BMOX, is a chemical compound that belongs to the class of oxanes. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BMOX has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)methoxy]oxane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. 2-[(4-Bromophenyl)methoxy]oxane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemische Und Physiologische Effekte
2-[(4-Bromophenyl)methoxy]oxane has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(4-Bromophenyl)methoxy]oxane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 2-[(4-Bromophenyl)methoxy]oxane has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-Bromophenyl)methoxy]oxane in lab experiments is its wide range of biological activities. 2-[(4-Bromophenyl)methoxy]oxane has been shown to have potential therapeutic applications for a variety of diseases, which makes it a promising candidate for drug development. However, one of the limitations of using 2-[(4-Bromophenyl)methoxy]oxane in lab experiments is its potential toxicity. 2-[(4-Bromophenyl)methoxy]oxane has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-Bromophenyl)methoxy]oxane. One area of research is the development of 2-[(4-Bromophenyl)methoxy]oxane analogs with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-[(4-Bromophenyl)methoxy]oxane. Finally, further studies are needed to determine the safety and efficacy of 2-[(4-Bromophenyl)methoxy]oxane in human clinical trials.
Synthesemethoden
The synthesis of 2-[(4-Bromophenyl)methoxy]oxane involves several steps. The starting material for the synthesis is 4-bromoanisole, which is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then treated with epichlorohydrin to form the oxirane ring. Finally, the oxirane ring is opened by treatment with methanol to form 2-[(4-Bromophenyl)methoxy]oxane.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)methoxy]oxane has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 2-[(4-Bromophenyl)methoxy]oxane has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
17100-68-4 |
|---|---|
Produktname |
2-[(4-Bromophenyl)methoxy]oxane |
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 |
InChI-Schlüssel |
QQDHNPZEXZGTEL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
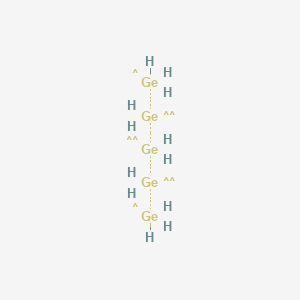
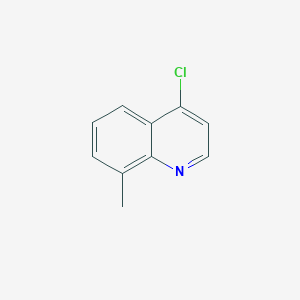
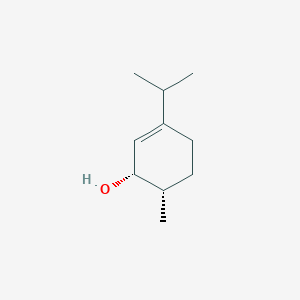
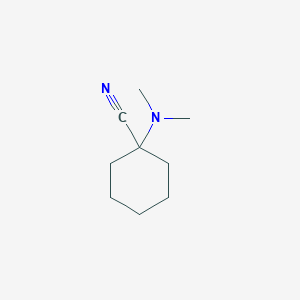
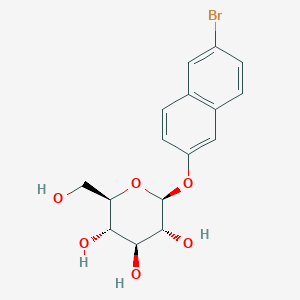
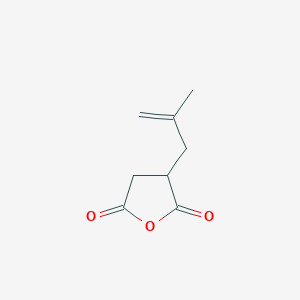
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
